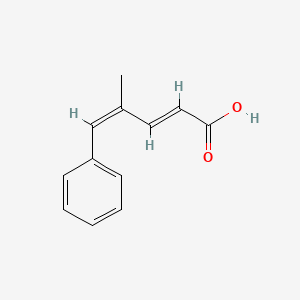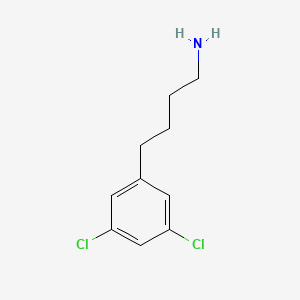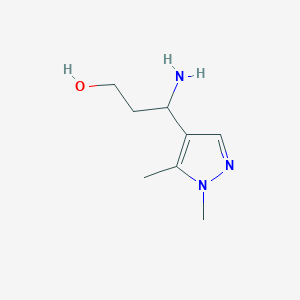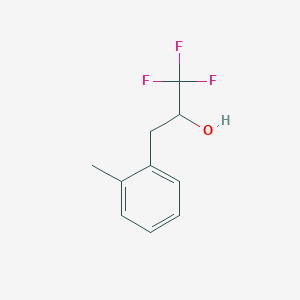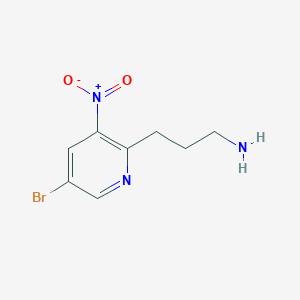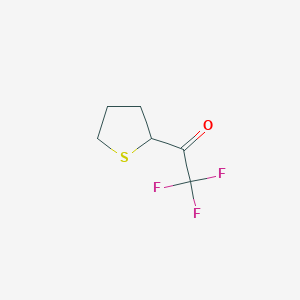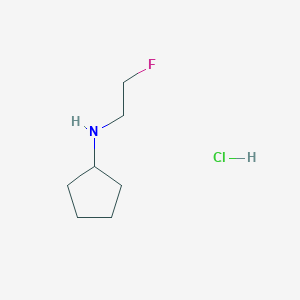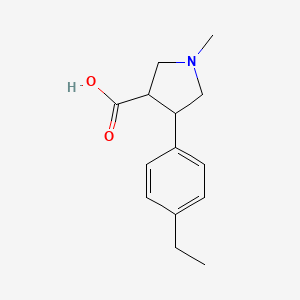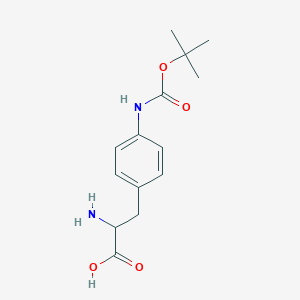![molecular formula C8H6F3NO2 B13609059 [4-(Trifluoromethyl)phenyl]nitromethane](/img/structure/B13609059.png)
[4-(Trifluoromethyl)phenyl]nitromethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Nitromethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a nitromethyl group and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(nitromethyl)-4-(trifluoromethyl)benzene typically involves the nitration of 4-(trifluoromethyl)toluene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitromethyl group onto the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(nitromethyl)-4-(trifluoromethyl)benzene may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring high purity of the final product.
化学反応の分析
Types of Reactions
1-(Nitromethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrobenzaldehyde derivatives.
Reduction: The nitromethyl group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the trifluoromethyl group.
科学的研究の応用
1-(Nitromethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents with specific biological activities.
Industry: It is utilized in the production of agrochemicals and materials with unique properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 1-(nitromethyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes more effectively.
類似化合物との比較
Similar Compounds
- 1-(Nitromethyl)-2-(trifluoromethyl)benzene
- 1-(Nitromethyl)-3-(trifluoromethyl)benzene
- 1-(Nitromethyl)-4-(difluoromethyl)benzene
Uniqueness
1-(Nitromethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the nitromethyl and trifluoromethyl groups on the benzene ring
特性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
1-(nitromethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7-3-1-6(2-4-7)5-12(13)14/h1-4H,5H2 |
InChIキー |
IPRQFBGSQVESQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


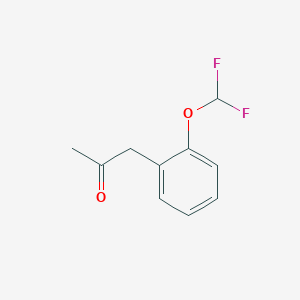
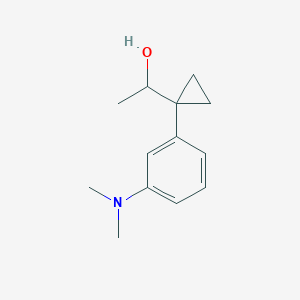
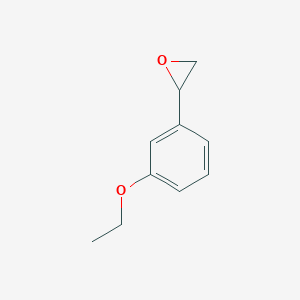
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
